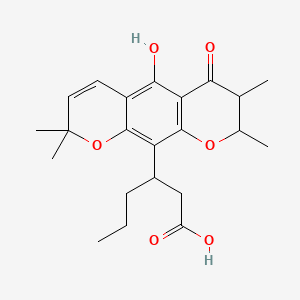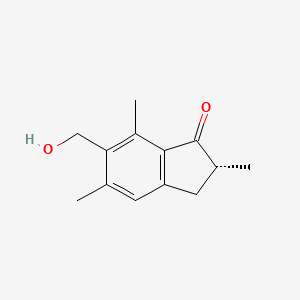
Isoapetalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoapetalic acid is an organic compound known for its distinct chemical properties and applications. It is typically found as a colorless crystalline solid or white crystalline powder. This compound is primarily used as a chemical reagent and intermediate in organic synthesis and the pharmaceutical industry .
作用机制
- Isophthalic acid is one of three isomers of benzenedicarboxylic acid, alongside phthalic acid and terephthalic acid .
- Isophthalic acid undergoes reactions typical of carboxylic acids:
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with specific enzymes involved in oxidative stress responses, acting as an antioxidant. This interaction helps in neutralizing free radicals, thereby protecting cells from oxidative damage . Additionally, it binds to certain proteins, modulating their activity and contributing to cellular homeostasis.
Cellular Effects
The effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate signaling pathways that promote cell survival and proliferation . Furthermore, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth and differentiation. Its impact on cellular metabolism includes enhancing the efficiency of energy production and utilization, thereby supporting overall cellular health.
Molecular Mechanism
At the molecular level, 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the production of proteins that support cellular health and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biochemical activity for extended periods Its degradation can lead to the formation of by-products that may have different biological activities
Dosage Effects in Animal Models
The effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and promoting cell survival . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.
Metabolic Pathways
3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability and biological activity. Additionally, it can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid within cells and tissues are essential for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues also determines its overall effectiveness and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid is a critical factor in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. Its presence in other organelles, such as the endoplasmic reticulum or nucleus, can also impact various cellular processes, including protein synthesis and gene expression.
准备方法
Synthetic Routes and Reaction Conditions
One common method for preparing Isoapetalic acid involves the hydroxylation of benzoic acid. This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound can be produced through the oxidation of meta-xylene using oxygen. This process often employs cobalt-manganese-bromide catalysts to accelerate the reaction. The resultant crude product is then purified through crystallization to remove impurities and unreacted meta-xylene .
化学反应分析
Types of Reactions
Isoapetalic acid undergoes various chemical reactions, including:
Oxidation: Produces carbon dioxide and water under certain conditions.
Reduction: Can be reduced to form different derivatives.
Substitution: Susceptible to electrophilic aromatic substitution due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Typically involves oxygen and cobalt-manganese-bromide catalysts.
Esterification: Reacts with alcohols to form esters, commonly used in the synthesis of plasticizers and fragrance compounds.
Amide Formation: Reacts with primary amines to form amides.
Major Products Formed
Esters: Formed through esterification reactions.
Amides: Formed through reactions with primary amines.
科学研究应用
Isoapetalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of high-performance resins, polymers, inks, and coatings.
相似化合物的比较
Isoapetalic acid is structurally similar to other aromatic dicarboxylic acids, such as:
Phthalic acid: An ortho-positioned isomer with different chemical properties and applications.
Terephthalic acid: A para-positioned isomer used primarily in the production of polyethylene terephthalate (PET) resins.
Isophthalic acid: A meta-positioned isomer with improved thermal stability and durability.
This compound stands out due to its unique molecular structure and specific applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
34366-34-2 |
|---|---|
分子式 |
C22H28O6 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid |
InChI |
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13?/m1/s1 |
InChI 键 |
JZWLSXINEVHWEP-ZNRZSNADSA-N |
手性 SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)C)C)O)C=CC(O2)(C)C |
SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |
规范 SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |
外观 |
Powder |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





